molecular formula C18H20N2O3S B14182596 2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol CAS No. 917763-19-0

2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol

Cat. No.: B14182596
CAS No.: 917763-19-0
M. Wt: 344.4 g/mol
InChI Key: NEEOUBSCMVVROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol is a complex organic compound with a unique structure that combines a benzothiazole ring with an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of the benzothiazole ring This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketoneFinally, the ethoxyethanol chain is attached via an etherification reaction, using ethylene glycol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The ethoxyethanol chain can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: Similar structure but with a dimethylamino group instead of a methylamino group.

    2-[2-(Ethylamino)ethoxy]ethanol: Contains an ethylamino group instead of a methylamino group.

    2-[2-(2-Aminoethoxy)ethoxy]ethanol: Features an aminoethoxy group instead of a methylamino group.

Uniqueness

2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol is unique due to the presence of the benzothiazole ring combined with the ethoxyethanol chain and the methylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 2-[2-({2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol , also known as a derivative of benzothiazole, has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 344.43 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H20N2O3S
Molecular Weight344.43 g/mol
LogP3.4657
PSA91.85 Å

Biological Activity Overview

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities including:

  • Antimicrobial : Exhibits antibacterial and antifungal properties.
  • Anticancer : Demonstrates potential in inhibiting cancer cell proliferation.
  • Neuroprotective : May offer protective effects against neurodegenerative diseases.

Antimicrobial Activity

Research has indicated that compounds similar to This compound possess significant antimicrobial properties. For instance, studies on related benzothiazole derivatives have shown effective inhibition against various bacterial strains at concentrations as low as 50 μg/mL .

Anticancer Activity

In vitro studies have demonstrated that benzothiazole derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of benzothiazole derivatives against ischemia/reperfusion injury in rat models. Results showed that certain derivatives significantly reduced neuronal injury and exhibited antioxidant properties .
  • Antiproliferative Activity : In a comparative study of various benzothiazole compounds, it was found that those with specific substitutions at the 4-position on the benzothiazole ring exhibited enhanced antiproliferative effects against human cancer cell lines .

Properties

CAS No.

917763-19-0

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[2-[[2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-yl]oxy]ethoxy]ethanol

InChI

InChI=1S/C18H20N2O3S/c1-19-14-4-2-13(3-5-14)18-20-16-7-6-15(12-17(16)24-18)23-11-10-22-9-8-21/h2-7,12,19,21H,8-11H2,1H3

InChI Key

NEEOUBSCMVVROQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.